3-Acetyl-4-hydroxyphenyl acetate
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Overview
Description
3-Acetyl-4-hydroxyphenyl acetate is an organic compound with the molecular formula C10H10O4 It is known for its unique chemical structure, which includes both acetyl and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-hydroxyphenyl acetate typically involves the acetylation of 4-hydroxyphenyl acetate. One common method is the reaction of 4-hydroxyphenyl acetate with acetic anhydride in the presence of a catalyst such as pyridine or acetic acid. The reaction is carried out under controlled conditions to ensure the selective acetylation at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial processes may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-hydroxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Acetyl-4-hydroxyphenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 3-Acetyl-4-hydroxyphenyl acetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-3-hydroxyphenyl acetate
- 3-Acetyl-4-hydroxyquinolin-2-one
- 1-Acetyl-4-(4-hydroxyphenyl)piperazine
Uniqueness
3-Acetyl-4-hydroxyphenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-acetyl-4-hydroxyphenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)9-5-8(14-7(2)12)3-4-10(9)13/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOTWJGMUVIYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438006 |
Source
|
Record name | 3-acetyl-4-hydroxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21222-04-8 |
Source
|
Record name | 3-acetyl-4-hydroxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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